Antimicrobial Potency Rank Order: Compound V vs. Close Derivatives VI, VII, and VIII Across a Standardized Microbial Panel
Among the four directly comparable congeners V–VIII, the parent 2-(4-phenylthiazol-2(3H)-ylidene)malononitrile (V) exhibits the most potent and most balanced antimicrobial profile. Against Escherichia coli (n=20 strains), compound V gave an MIC range of 5–15 μg/mL, which is 5-fold lower than the pyrazole derivative VI (25–50 μg/mL), equipotent to the benzylidene derivative VII (5–10 μg/mL), and >10-fold lower than the phenylazo derivative VIII (50–400 μg/mL) [1]. Against Candida albicans (n=10 strains), compound V (MIC 5–10 μg/mL) outperformed all three comparators: VI (25–30 μg/mL), VII (45–50 μg/mL), and the reference antibiotic piperacillin (60 μg/mL) [1]. Against MRSA (n=20), compound V (MIC 200–250 μg/mL) maintained superiority over VI (400–500 μg/mL) and VII (625–750 μg/mL), although cefotaxime (12.5 μg/mL) remained more potent on a per-weight basis [1].
| Evidence Dimension | Antimicrobial minimum inhibitory concentration (MIC, μg/mL) |
|---|---|
| Target Compound Data | Compound V: E. coli 5–15; C. albicans 5–10; MRSA 200–250; Bacillus spp. 50–70 [1] |
| Comparator Or Baseline | VI: E. coli 25–50, C. albicans 25–30, MRSA 400–500; VII: E. coli 5–10, C. albicans 45–50, MRSA 625–750; VIII: E. coli 50–400, MRSA 250–500; Cefotaxime 12.5 on MRSA [1] |
| Quantified Difference | V exhibits 5–10× higher potency than VI against E. coli and C. albicans; ≥3× higher than VII against C. albicans; and up to 50× higher than VIII against E. coli [1] |
| Conditions | Broth microdilution assay; 20 clinical isolates each of MRSA, E. coli, and P. aeruginosa; 10 isolates of C. albicans; dose-response optical density measurement; incubation per CLSI guidelines [1] |
Why This Matters
A purchaser choosing compound V over VI gains an average 5-fold improvement in MIC against Gram-negative E. coli, directly translating to a wider experimental dynamic range and lower required working concentration in subsequent in vitro infection models.
- [1] Al-Mousawi, S.M., Moustafa, M.S., Al-Saleh, E. Antimicrobial Activities of Some Novel Thiazoles. Russian Journal of Bioorganic Chemistry 42, 428–433 (2016). DOI: 10.1134/S1068162016040038. View Source
